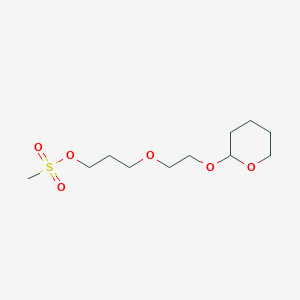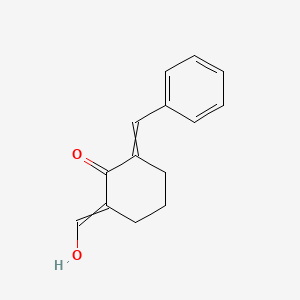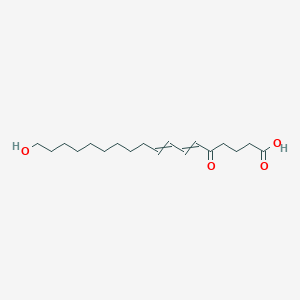
D-Ribonic acid, 2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-, gamma-lactone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Ribonic acid, 2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-, gamma-lactone is a complex organic compound with the molecular formula C8H12O5 This compound is a derivative of D-ribonic acid and features a gamma-lactone ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Ribonic acid, 2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-, gamma-lactone typically involves multiple steps. Initially, 2,3-chain end hydroxymethyl-D-ribonic acid is reacted with isopropanol to yield 2,3-O-isopropylen-2-C-methyl-D-ribonic acid . This intermediate product then undergoes esterification under acid catalysis to form the desired gamma-lactone compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
D-Ribonic acid, 2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-, gamma-lactone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
科学研究应用
D-Ribonic acid, 2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-, gamma-lactone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: The compound is used in the production of various chemical products and materials.
作用机制
The mechanism of action of D-Ribonic acid, 2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-, gamma-lactone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific context and application of the compound.
相似化合物的比较
Similar Compounds
2,3-O-Isopropylidene-D-ribonic gamma-lactone: A closely related compound with similar structural features.
D-Ribonic acid derivatives: Other derivatives of D-ribonic acid with varying functional groups and properties.
Uniqueness
D-Ribonic acid, 2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-, gamma-lactone is unique due to its specific combination of functional groups and the presence of the gamma-lactone ring
属性
分子式 |
C27H26O5 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
(3aR,6R,6aR)-2,2-dimethyl-6-(trityloxymethyl)-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
InChI |
InChI=1S/C27H26O5/c1-26(2)31-23-22(30-25(28)24(23)32-26)18-29-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-24H,18H2,1-2H3/t22-,23-,24-/m1/s1 |
InChI 键 |
CPUVTZVBZCRUQF-WXFUMESZSA-N |
手性 SMILES |
CC1(O[C@@H]2[C@H](OC(=O)[C@@H]2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
规范 SMILES |
CC1(OC2C(OC(=O)C2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-6-methyl-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095287.png)
![4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0^{2,7}.0^{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene](/img/structure/B14095288.png)

![2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one](/img/structure/B14095306.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14095316.png)
![Ethyl 7-methyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14095318.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095325.png)


![(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14095349.png)

![6-amino-4-hydroxy-1-[2-(2-methoxyphenyl)ethyl]pyrimidin-2(1H)-one](/img/structure/B14095356.png)

![(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14095363.png)
